molecular formula C7H11N3O2S B5858233 5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No. B5858233
M. Wt: 201.25 g/mol
InChI Key: NJNXZGLTMDYPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMTM and belongs to the class of pyrimidines, which are heterocyclic organic compounds.

Mechanism of Action

The exact mechanism of action of DMTM is not fully understood. However, it is believed that DMTM exerts its therapeutic effects by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMTM has been shown to have several biochemical and physiological effects. Studies have reported that DMTM can induce oxidative stress and activate the mitochondrial apoptotic pathway in cancer cells. Additionally, DMTM has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMTM in laboratory experiments is its high purity and stability, which makes it a reliable reagent. Moreover, DMTM is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one of the limitations of DMTM is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of DMTM. One potential area of research is the development of new anticancer drugs based on the structure of DMTM. Moreover, further studies are needed to elucidate the exact mechanism of action of DMTM and its potential applications in other fields such as microbiology and immunology. Additionally, the development of new methods for synthesizing DMTM with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, DMTM is a promising chemical compound with potential therapeutic applications in oncology and microbiology. Its unique structure and mechanism of action make it an interesting target for future research. However, further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of DMTM involves the reaction of 2-thiouracil with formaldehyde and dimethylamine under acidic conditions. This method yields DMTM as a white crystalline solid with a high purity.

Scientific Research Applications

DMTM has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Recent studies have shown that DMTM can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, DMTM has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-[(dimethylamino)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H2,1-2H3,(H3,8,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNXZGLTMDYPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC(=S)NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

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